N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Indole core: A 1H-indol-3-yl moiety linked to a 2-oxoacetamide group.
- Isoxazole-furan hybrid: A 5-(furan-2-yl)isoxazol-3-ylmethyl substituent on the acetamide nitrogen.
Synthetic routes for analogous compounds often involve coupling indole intermediates with functionalized acyl chlorides or amines .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(13-10-19-14-5-2-1-4-12(13)14)18(23)20-9-11-8-16(25-21-11)15-6-3-7-24-15/h1-8,10,19H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCNYTSUTJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates an indole moiety, known for its diverse biological effects, with an isoxazole and furan ring system, which may enhance its pharmacological profile.
The molecular formula of this compound is C18H13N3O4, with a molecular weight of 335.319 g/mol. Its structure features:
- Indole ring : Associated with various biological activities including anticancer and antimicrobial properties.
- Isoxazole ring : Known for its role in the development of anti-inflammatory and antimicrobial agents.
- Furan moiety : Contributes to the compound's reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole, including those with furan and indole substitutions, exhibit significant antimicrobial properties. A study evaluated similar compounds against various bacterial strains, demonstrating that modifications in the structure could lead to enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds were reported to range from 37.9 to 372 μM, suggesting a promising antimicrobial profile for this compound .
| Compound | MIC (μM) | MBC (μM) | Target Strain |
|---|---|---|---|
| 5d | 37.9 | 57.8 | MRSA |
| 5g | 36.5 | 73.1 | E. coli |
| 5k | 248 | 372 | P. aeruginosa |
Anticancer Activity
The compound's potential anticancer activity has been explored through various assays. In vitro studies have shown that indole-based compounds can induce apoptosis in cancer cell lines such as HeLa and HepG2. The presence of the furan and isoxazole moieties may contribute to this effect by enhancing cellular uptake or modulating signaling pathways involved in cell survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Antioxidant Activity : The furan moiety may contribute to reducing oxidative stress, which is often elevated in cancerous tissues.
Case Studies
Several studies have documented the effects of similar compounds on various biological targets:
- Study on Antimicrobial Efficacy : A series of isoxazole derivatives were tested against multiple bacterial strains, revealing that structural modifications significantly impacted their MIC values .
- In Vitro Cancer Cell Studies : Compounds featuring the indole structure demonstrated promising results in inhibiting growth in HeLa cells with IC50 values ranging from 10 to 50 μM .
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Isoxazole moiety : Known for its diverse biological activities.
- Indole structure : Commonly found in many natural products and pharmaceuticals.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits several biological activities:
Anticancer Properties
Studies have shown that compounds containing isoxazole and indole rings can inhibit cancer cell proliferation. For example, derivatives of isoxazole have demonstrated activity against various cancer cell lines, suggesting that this compound may possess similar properties.
Antimicrobial Activity
The presence of the furan and isoxazole moieties in the compound has been linked to antimicrobial effects. Research into related compounds indicates potential efficacy against bacterial strains, making this compound a candidate for further investigation in antimicrobial therapy.
Anti-inflammatory Effects
Compounds with indole structures are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory pathways, warranting further exploration in inflammatory disease models.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including:
- Condensation Reactions : Combining isoxazole derivatives with indole-based precursors.
- Catalyzed Reactions : Utilizing catalysts to enhance yield and purity during synthesis.
Anticancer Activity Study
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
In vitro tests were conducted to assess the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and biological insights for comparable compounds:
Physicochemical Properties
- The target compound’s furan-isoxazole may offer intermediate logP.
- Solubility : Polar groups (e.g., hydroxyethyl in compound 4) improve aqueous solubility, whereas aromatic systems (e.g., phenylisoxazole in ) reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
